Bienvenue dans la boutique en ligne BenchChem!

6H05

KRAS G12C Covalent Inhibitor Allosteric Pocket

6H05 (trifluoroacetate) is the original, irreversible, allosteric K-Ras(G12C) inhibitor that achieves 94±1% modification of the oncogenic mutant with zero wild-type reactivity. This unique, cysteine-dependent mechanism makes it an essential benchmark (DR50=1.0) for SAR campaigns and a validated starting material for next-gen inhibitors (e.g., compound 12). With high DMSO solubility (93 mg/mL) and a proven track record in establishing KRAS G12C oncogene addiction, it is the definitive tool compound for your pipeline.

Molecular Formula C20H30ClN3O2S3
Molecular Weight 476.109
CAS No. 1469338-01-9
Cat. No. B560153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H05
CAS1469338-01-9
Synonyms1-(2-((4-chlorophenyl)thio)acetyl)-N-(2-((2-(dimethylamino)ethyl)disulfanyl)ethyl)piperidine-4-carboxamide 2,2,2-trifluoroacetate
Molecular FormulaC20H30ClN3O2S3
Molecular Weight476.109
Structural Identifiers
SMILESCN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl
InChIInChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26)
InChIKeyWEEYMZOUPNIHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H05 (CAS 1469338-01-9): Selective Allosteric Inhibitor of Oncogenic K-Ras(G12C) with Benchmark Status


6H05 (trifluoroacetate salt) is a synthetic organic small molecule that functions as a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C) [1]. Unlike conventional inhibitors, 6H05 binds irreversibly to a novel allosteric pocket beneath the switch-II region, disrupting both switch-I and switch-II conformations [2]. This compound served as the reference standard in the development of subsequent K-Ras(G12C) inhibitors including inhibitors 6, 9, and 12 [1], and is also used as an intermediate for synthesizing other K-Ras(G12C)-targeting agents .

Why 6H05 Cannot Be Substituted by Generic KRAS Inhibitors: Mutant-Specific Covalent Allosteric Mechanism


Generic substitution with other KRAS inhibitors fails due to 6H05's unique mechanism of action: it relies on the mutant cysteine 12 (Cys12) for covalent, irreversible binding to an allosteric pocket that is only accessible in the GDP-bound state of K-Ras(G12C) [1]. In direct comparative experiments, 6H05 achieved 94 ± 1% modification of K-Ras(G12C) while showing no detectable reaction with wild-type K-Ras, which contains native cysteine residues but lacks the G12C mutation [1]. Furthermore, 6H05 modifies the oncogenic G12C mutant of the highly homologous protein H-Ras, demonstrating consistent targeting across Ras isoforms with the G12C mutation [1]. This mutant-specific, allosteric, and irreversible binding profile fundamentally differentiates 6H05 from reversible inhibitors or compounds targeting the active GTP-bound state, and precludes simple interchange with analogs lacking this precise mechanism.

Quantitative Evidence for 6H05 Differentiation vs. Closest Comparators


Superior Target Engagement: 6H05 Achieves 94% Modification vs. 85% for 2E07

In a direct tethering screen under identical conditions, 6H05 modified 94 ± 1% of K-Ras(G12C) protein, significantly outperforming the second-best fragment 2E07 which achieved only 84.6 ± 0.3% modification [1]. This higher degree of modification indicates superior covalent engagement and occupancy of the switch-II pocket (S-IIP).

KRAS G12C Covalent Inhibitor Allosteric Pocket

Mutant-Selective Targeting: No Detectable Binding to Wild-Type KRAS

6H05 demonstrates absolute mutant selectivity: under conditions where it modifies 94% of K-Ras(G12C) protein, reaction with wild-type K-Ras (which contains three native cysteine residues but not Cys12) was not detected [1]. This represents a >94% differential in target engagement between mutant and wild-type protein.

Selectivity Wild-Type KRAS Oncogenic Mutant

Benchmark Reference Status: DR50 = 1.0 for Relative Potency Determinations

6H05 is formally designated as the reference compound for determining relative potency of K-Ras(G12C) inhibitors. In the foundational Nature study, relative potency is defined as (fragment DR50) / (6H05 DR50), thereby setting 6H05's DR50 to 1.0 by definition [1][2]. All subsequently developed analogs (including clinical candidates) are benchmarked against 6H05's activity.

Reference Compound DR50 Relative Potency

Synthetic Intermediate Utility: Enables Generation of Advanced KRAS G12C Probes

6H05 serves as a versatile synthetic intermediate for generating other oncogenic K-Ras(G12C) inhibitors . In the development pathway, 6H05's disulfide warhead was replaced with an acrylamide moiety to yield compound 12, which exhibits a cellular EC50 of 0.32 μM in H1792 cells [1], and further optimization led to clinical candidates AMG-510 (sotorasib) and MRTX849 (adagrasib) [2].

Synthetic Intermediate Chemical Probe Medicinal Chemistry

High DMSO Solubility: 93 mg/mL Facilitates In Vitro Assay Development

6H05 exhibits high solubility in DMSO at 93 mg/mL (157.59 mM) [1], which is comparable to or exceeds that of many other KRAS G12C inhibitors. For instance, ARS-853, a cell-active covalent inhibitor, has reported solubility that typically requires lower stock concentrations [2].

Solubility DMSO Assay Development

Primary Research and Industrial Use Cases for 6H05


Validating KRAS G12C Dependency in Cellular Models

Use 6H05 as a selective tool compound to confirm KRAS G12C oncogene addiction in cancer cell lines. Its mutant-specific, allosteric mechanism (94% target engagement; 0% wild-type modification) [1] provides a clean genetic validation approach. Researchers can compare 6H05 effects with those of downstream pathway inhibitors to map signaling dependencies.

Internal Reference Standard for New KRAS G12C Inhibitor Development

Employ 6H05 as the benchmark compound in structure-activity relationship (SAR) studies. Its DR50 is defined as 1.0, allowing direct quantification of relative potency for novel analogs [1][2]. This standardization ensures that potency improvements are measured against the same baseline used in the original discovery of clinical candidates.

Synthetic Intermediate for Medicinal Chemistry and PROTAC Design

Utilize 6H05 as a starting material for synthesizing advanced KRAS G12C inhibitors or PROTAC degraders. The disulfide warhead can be replaced with acrylamide or other electrophiles to optimize cellular activity, following the established optimization path that yielded compound 12 (EC50 0.32 μM) [3].

Biochemical Assay Development for High-Throughput Screening

Leverage 6H05's high DMSO solubility (93 mg/mL, 157.59 mM) [4] to prepare concentrated stock solutions for HTS campaigns. Its robust covalent labeling profile allows for straightforward mass spectrometry-based occupancy assays or fluorescence polarization assays to screen for competitive binders to the S-IIP pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.